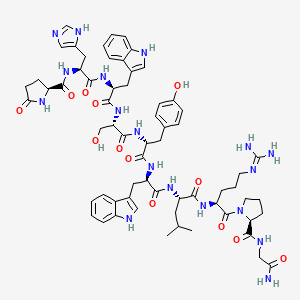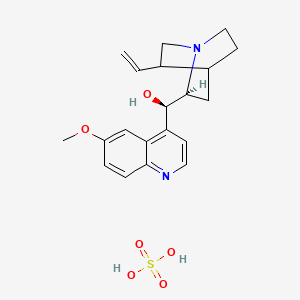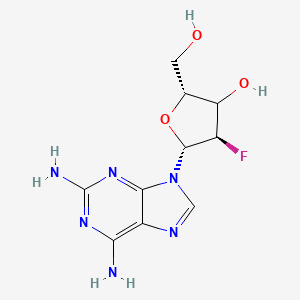
2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine is a highly complex and scientifically advanced compound. It has garnered significant attention due to its potential as an antiviral and anticancer agent. This compound is particularly effective against DNA viruses, such as herpes, and various forms of cancer, making it a valuable subject for medical research and therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine involves multiple steps, starting with the preparation of the arabinofuranosyl moiety, followed by its attachment to the purine base. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include benzoyl chloride for the protection of hydroxyl groups and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove protecting groups or modify functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly at the amino groups on the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of purine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA, providing insights into genetic processes.
Medicine: Investigated for its antiviral and anticancer properties, particularly its ability to inhibit viral DNA replication and suppress malignant cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine involves its incorporation into viral DNA, leading to the termination of DNA synthesis. This compound targets viral DNA polymerase, inhibiting its activity and preventing the replication of viral genomes. In cancer cells, it interferes with DNA synthesis and repair mechanisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-9-(3’,5’-di-O-benzoyl-2’-deoxy-2’-fluoro-β-D-arabinofuranosyl)purine: Another compound with similar antiviral and anticancer properties.
2,6-Diaminopurine: A simpler analog with less specificity and potency.
Fludarabine: A related nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine stands out due to its high specificity for viral DNA polymerase and its potent anticancer activity. Its unique structure allows it to effectively inhibit DNA synthesis in both viral and cancer cells, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C10H13FN6O3 |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
(2R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6?,9-/m1/s1 |
InChI Key |
MHWHYOFBOWTAHZ-DANPQCGCSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


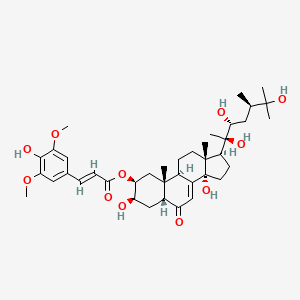
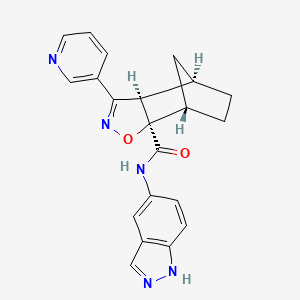

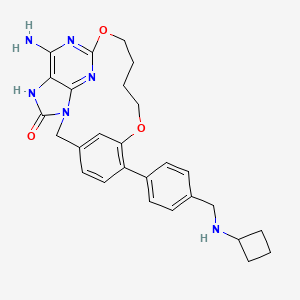

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
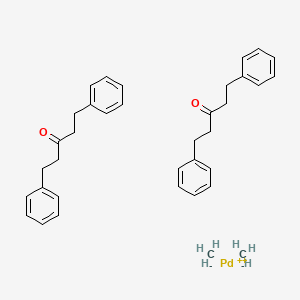
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
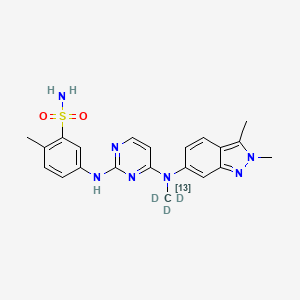
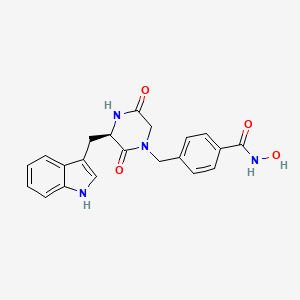

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)
